molecular formula C10H15NO2S B13131443 tert-Butyl3-(thiazol-4-yl)propanoate

tert-Butyl3-(thiazol-4-yl)propanoate

Cat. No.: B13131443
M. Wt: 213.30 g/mol
InChI Key: MHUMEIZSAAHQNW-UHFFFAOYSA-N
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Description

tert-Butyl 3-(thiazol-4-yl)propanoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(thiazol-4-yl)propanoate typically involves the reaction of thiazole derivatives with tert-butyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for tert-Butyl 3-(thiazol-4-yl)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(thiazol-4-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted thiazole compounds.

Scientific Research Applications

tert-Butyl 3-(thiazol-4-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(thiazol-4-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-(thiazol-4-yl)propanoate is unique due to its specific structure, which combines the thiazole ring with a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

tert-butyl 3-(1,3-thiazol-4-yl)propanoate

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)5-4-8-6-14-7-11-8/h6-7H,4-5H2,1-3H3

InChI Key

MHUMEIZSAAHQNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC1=CSC=N1

Origin of Product

United States

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